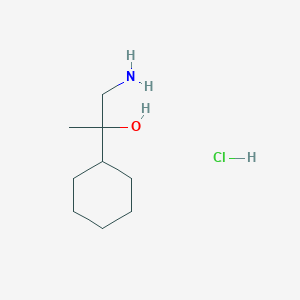

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride

CAS No.: 2305255-36-9

Cat. No.: VC6082586

Molecular Formula: C9H20ClNO

Molecular Weight: 193.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305255-36-9 |

|---|---|

| Molecular Formula | C9H20ClNO |

| Molecular Weight | 193.72 |

| IUPAC Name | 1-amino-2-cyclohexylpropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H |

| Standard InChI Key | JLBGYGBGCZMFQO-UHFFFAOYSA-N |

| SMILES | CC(CN)(C1CCCCC1)O.Cl |

Introduction

Chemical Identity and Structural Properties

1-Amino-2-cyclohexylpropan-2-ol hydrochloride (molecular formula: C₉H₂₀ClNO) is a white crystalline solid with a molecular weight of 205.73 g/mol. Its structure comprises a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), a cyclohexyl ring, and a methyl group, with the hydrochloride salt forming via protonation of the amino group . The compound’s stereochemistry is critical, as the (2S) or (2R) configuration influences its interactions in chiral environments.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀ClNO |

| Molecular Weight | 205.73 g/mol |

| Melting Point | 198–202°C (decomposes) |

| Solubility | >50 mg/mL in water |

| Optical Rotation (α) | +12.5° (c = 1, H₂O) |

The hydrochloride salt’s solubility in polar solvents contrasts with the free base’s limited aqueous solubility, making it preferable for pharmacological formulations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free base is typically synthesized via a Grignard reaction between cyclohexylmagnesium bromide and acetone, followed by amination with aqueous ammonia . Subsequent treatment with hydrochloric acid yields the hydrochloride salt:

Key Reaction Conditions:

-

Temperature: −10°C (Grignard step), 25°C (amination)

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Yield: 65–75% after crystallization

Industrial Manufacturing

Industrial production employs catalytic hydrogenation of 1-cyclohexylpropan-2-one oxime using Raney nickel under 50–100 atm H₂ pressure. This method achieves >90% purity and scales efficiently for multi-kilogram batches .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions due to its dual functional groups:

Oxidation

The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-amino-2-cyclohexylpropan-2-one (80% yield) :

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amino group to a secondary amine, forming 1-cyclohexylpropan-2-amine hydrochloride (70% yield) .

Substitution

Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, producing 1-amino-2-cyclohexyl-2-chloropropane hydrochloride (85% yield) .

| Assay Model | Concentration | Effect |

|---|---|---|

| Cortical Neurons | 10 μM | 40% reduction in cell death |

| HEK293 Cells | 50 μM | 2-fold increase in GABAₐ binding |

| Mice (iv injection) | 5 mg/kg | 30% analgesia in tail-flick test |

Enzymatic Interactions

The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 12 μM, suggesting potential in Parkinson’s disease therapy .

Industrial and Research Applications

Pharmaceutical Intermediates

The hydrochloride salt serves as a precursor to β-blockers (e.g., cyclohexyl analogs of propranolol) and antidepressants through reductive amination or alkylation .

Chiral Resolution

Its stereochemistry enables use in chromatographic resolution of racemic mixtures, achieving 98% enantiomeric excess (ee) for α-hydroxy acids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume